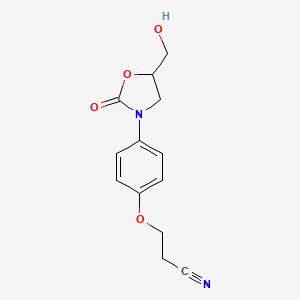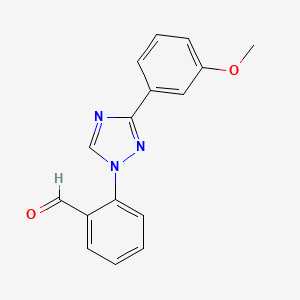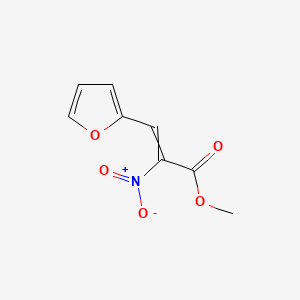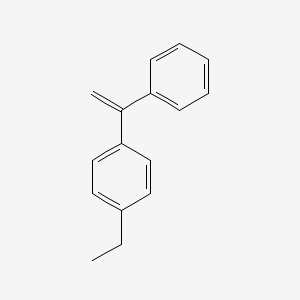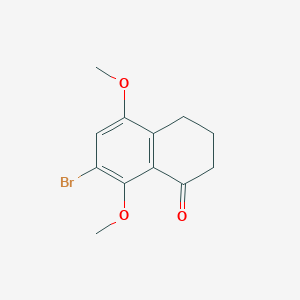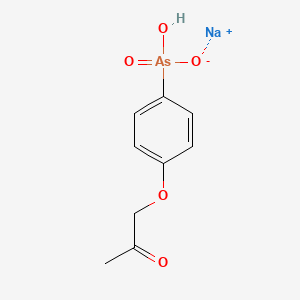
p-Acetonyloxybenzenearsonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Acetonyloxybenzenearsonic acid sodium salt: is an organoarsenic compound that has been studied for its various chemical properties and potential applications. This compound is characterized by the presence of an arsonic acid group attached to a benzene ring, which is further substituted with an acetonyloxy group. The sodium salt form enhances its solubility in water, making it more accessible for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetonyloxybenzenearsonic acid sodium salt typically involves the following steps:
Formation of p-Acetonyloxybenzenearsonic acid: This can be achieved by reacting p-hydroxybenzenearsonic acid with acetic anhydride under acidic conditions. The reaction proceeds through an esterification process where the hydroxyl group is converted to an acetonyloxy group.
Conversion to Sodium Salt: The resulting p-Acetonyloxybenzenearsonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and filtration are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: p-Acetonyloxybenzenearsonic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other reduced forms.
Substitution: The acetonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in hydrochloric acid are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsonic acid derivatives.
Reduction: Arsenic trioxide and other reduced arsenic compounds.
Substitution: Various substituted benzenearsonic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: p-Acetonyloxybenzenearsonic acid sodium salt can be used as a catalyst in organic synthesis reactions.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Biology:
Antimicrobial Agent: The compound has shown potential as an antimicrobial agent against certain bacterial strains.
Enzyme Inhibition: It can inhibit specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its arsenic content.
Material Science: The compound can be incorporated into materials to enhance their properties, such as increasing resistance to microbial growth.
Mécanisme D'action
The mechanism of action of p-Acetonyloxybenzenearsonic acid sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or therapeutic effects.
Comparaison Avec Des Composés Similaires
p-Hydroxybenzenearsonic acid: Similar structure but lacks the acetonyloxy group.
p-Nitrobenzenearsonic acid: Contains a nitro group instead of an acetonyloxy group.
p-Aminobenzenearsonic acid: Contains an amino group instead of an acetonyloxy group.
Uniqueness:
Enhanced Solubility: The sodium salt form of p-Acetonyloxybenzenearsonic acid increases its solubility in water, making it more versatile for various applications.
Specificity: The presence of the acetonyloxy group can provide unique reactivity and binding properties compared to other similar compounds.
Propriétés
Numéro CAS |
74203-61-5 |
|---|---|
Formule moléculaire |
C9H10AsNaO5 |
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
sodium;hydroxy-[4-(2-oxopropoxy)phenyl]arsinate |
InChI |
InChI=1S/C9H11AsO5.Na/c1-7(11)6-15-9-4-2-8(3-5-9)10(12,13)14;/h2-5H,6H2,1H3,(H2,12,13,14);/q;+1/p-1 |
Clé InChI |
IVYPNLSZDZCDTJ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)COC1=CC=C(C=C1)[As](=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


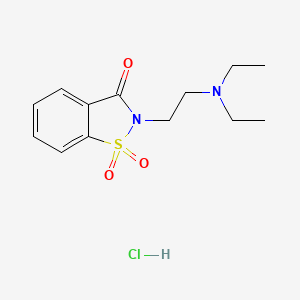
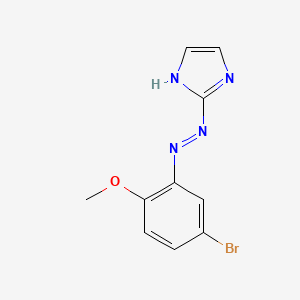


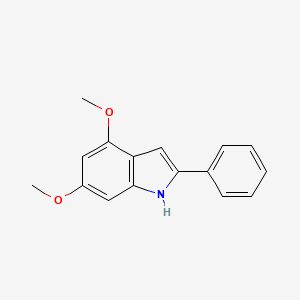
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
